N-(2,6-dimethylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-(2,6-dimethylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide is a diamide derivative characterized by an ethanediamide backbone (two amide groups linked by an ethylene chain). The compound features a 2,6-dimethylphenyl substituent on one amide nitrogen and a pyridin-2-ylmethyl group on the adjacent amide nitrogen.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-5-7-12(2)14(11)19-16(21)15(20)18-10-13-8-3-4-9-17-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWWJWZQFKREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and 2-pyridinecarboxaldehyde as the primary starting materials.
Formation of Schiff Base: 2,6-dimethylaniline reacts with 2-pyridinecarboxaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The amine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product, N-(2,6-dimethylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural framework aligns with two major classes of agrochemicals: alanine-derived fungicides (e.g., metalaxyl) and chloroacetamide herbicides (e.g., alachlor). Key comparisons include:
a. Backbone Architecture
- Target Compound : Ethanediamide backbone (two amide groups).
- Metalaxyl-M : Methyl ester of D-alanine with methoxyacetyl and 2,6-dimethylphenyl groups .
- Alachlor : Chloroacetamide with a methoxymethyl and 2,6-diethylphenyl substituents .
b. Substituent Effects
- Aromatic Ring Substitution :
- Secondary Substituents :
a. Hypothetical Mode of Action
- Fungicidal Activity : Metalaxyl analogs inhibit RNA polymerase in Oomycetes via binding to methoxyacetyl-alanine motifs . The pyridine group in the target compound may similarly interfere with fungal enzymes.
- Herbicidal Activity : Alachlor targets very-long-chain fatty acid synthesis in weeds . The ethanediamide backbone could disrupt analogous pathways through competitive inhibition.
b. Structure-Activity Relationships (SAR)
- Pyridine vs.
- Dimethyl vs. Diethyl Phenyl : The smaller methyl groups in the target compound might reduce soil adsorption compared to alachlor, favoring foliar uptake .
Data Tables Summarizing Key Comparisons
Research Findings and Implications
Synthetic Accessibility : The ethanediamide core is synthetically tractable, enabling modular substitution for optimizing bioactivity.
Resistance Management : Structural divergence from metalaxyl could circumvent resistance mechanisms in fungal populations .
Further studies should prioritize bioassays to validate pesticidal activity and computational modeling to predict target interactions.
Biological Activity
N-(2,6-dimethylphenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound known for its dual amide functionality and diverse structural features. Its potential biological activities have garnered interest in medicinal chemistry, particularly concerning its interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a dimethylphenyl group and a pyridine moiety, contributing to its unique chemical properties. The presence of these functional groups suggests potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects. Preliminary studies indicate that it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound. In vivo experiments demonstrated that the compound exhibited an effective dose of 27.74 mg/kg, significantly inhibiting the development of malaria parasites in treated mice. A combination therapy with artesunate showed a chemosuppression rate of 99.69% on day 5 post-treatment, with complete parasitic clearance observed after 28 days .
Binding Affinity
Molecular docking studies revealed that this compound displayed a favorable binding profile against several target proteins involved in malaria pathogenesis. The binding energies for key proteins were as follows:
| Protein Target | Binding Energy (kcal/mol) |
|---|---|
| FP3 | -34.27 |
| PEPC | -37.44 |
| LDH | -59.14 |
These values indicate strong interactions between the compound and its targets compared to standard treatments like artesunate .
Toxicity and Safety Profile
The safety profile of this compound was assessed through toxicity studies. The compound exhibited an LD50 value greater than 4 g/kg, suggesting it is safe for oral administration at high dosages . However, further investigations into potential side effects and long-term toxicity are warranted.
Case Studies
Case Study 1: Antimalarial Efficacy
In a controlled study involving infected mice, this compound was administered alongside artesunate. The results indicated that this combination therapy not only enhanced the efficacy of artesunate but also targeted different proteins to combat malaria effectively .
Case Study 2: Inhibition of Inflammatory Pathways
Another study focused on the compound's ability to modulate inflammatory responses in vitro. The results showed significant inhibition of pro-inflammatory cytokines when treated with varying concentrations of this compound, supporting its potential use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
